molecular formula C20H20N4OS2 B2479889 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-04-1

3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2479889
M. Wt: 396.53
InChI Key: WRQQONOQAKKASU-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have exhibited interesting biological activities and attracted continuing interest for further molecular exploration as useful anticancer agents . A series of novel benzothiazole-2-thiol derivatives were synthesized and their structures determined by 1H-NMR, 13C-NMR and HRMS (ESI) .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves the incorporation of heterocyclic rings (pyridine, pyrimidine and thiazole) to benzothiazole-2-thiol derivatives .


Molecular Structure Analysis

The structures of benzothiazole derivatives were determined by 1H-NMR, 13C-NMR and HRMS (ESI) .


Chemical Reactions Analysis

The effects of benzothiazole derivatives on a panel of different types of human cancer cell lines were investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various spectroscopic techniques .

Scientific Research Applications

Synthesis and Characterization

  • Uma et al. (2017) discussed the synthesis and characterization of derivatives similar to the compound , highlighting their potential biological activity, especially against bacteria (Uma et al., 2017).

Antimicrobial Activity

  • A study by Idrees et al. (2019) focused on the synthesis of derivatives integrating benzofuran and pyrazole moieties, which demonstrated promising antimicrobial activities (Idrees et al., 2019).
  • Yurttaş et al. (2020) synthesized new 3,4,5-trisubstituted 1,2,4-triazole derivatives and evaluated their antimicrobial activity, underscoring the importance of specific structural features for biological activity (Yurttaş et al., 2020).

Corrosion Inhibition

  • Yadav et al. (2013) explored the use of benzimidazole derivatives, which share a similar structural motif, as corrosion inhibitors for mild steel in acidic conditions, indicating the potential application of such compounds in industrial settings (Yadav et al., 2013).

Anticancer Properties

  • Ostapiuk et al. (2015) investigated the anticancer properties of related compounds, finding specific derivatives to be active against various cancer cell lines, including melanoma and breast cancer (Ostapiuk et al., 2015).

Antioxidant Activities

  • Tay et al. (2022) synthesized pyridyl substituted thiazolyl triazole derivatives and evaluated their antioxidant activity, suggesting potential applications in combating oxidative stress (Tay et al., 2022).

Plant Growth Regulatory Activities

  • Qin et al. (2010) synthesized imine derivatives containing 1H-1,2,4-triazole and thiazole rings, which exhibited promising plant-growth regulatory activities (Qin et al., 2010).

Future Directions

The future directions for research on benzothiazole derivatives could involve the development of more potent tumor growth inhibitors as novel anticancer agents .

properties

IUPAC Name

3-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-3-14(2)26-19-22-21-18(24(19)15-9-5-4-6-10-15)13-23-16-11-7-8-12-17(16)27-20(23)25/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQQONOQAKKASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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